(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride (1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2490344-60-8
VCID: VC7296259
InChI: InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1
SMILES: C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl
Molecular Formula: C8H11BrCl2N2
Molecular Weight: 285.99

(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride

CAS No.: 2490344-60-8

Cat. No.: VC7296259

Molecular Formula: C8H11BrCl2N2

Molecular Weight: 285.99

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride - 2490344-60-8

Specification

CAS No. 2490344-60-8
Molecular Formula C8H11BrCl2N2
Molecular Weight 285.99
IUPAC Name (1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1
Standard InChI Key XNFRETMLRDXDAC-AUCRBCQYSA-N
SMILES C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic name (1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride reflects its absolute stereochemistry at the cyclopropane ring’s C1 and C2 positions. The (1R,2S) configuration indicates a trans relationship between the amine group and the pyridinyl substituent, a critical factor in its biological interactions .

Molecular Formula and Weight

The molecular formula is C₈H₁₁BrCl₂N₂, with a calculated molecular weight of 285.99 g/mol . The dihydrochloride salt form enhances aqueous solubility compared to the free base.

Structural Characterization

  • 2D Structure: A cyclopropane ring fused to a 6-bromopyridin-3-yl group at the C2 position, with an amine group at C1 .

  • 3D Conformation: The strained cyclopropane ring adopts a non-planar geometry, with the bromopyridinyl and amine groups in a trans-diaxial arrangement .

  • InChI Key: XNFRETMLRDXDAC-AUCRBCQYSA-N (free base) .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthetic protocols are proprietary, plausible pathways include:

  • Cyclopropanation: A [2+1] cycloaddition using diazo compounds or the Simmons-Smith reaction to form the cyclopropane core.

  • Bromination: Electrophilic aromatic bromination of a pyridine precursor.

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the dihydrochloride .

Physicochemical Properties

PropertyValueSource
Physical FormWhite to off-white powder
Storage ConditionsRoom temperature (15–25°C)
SolubilitySoluble in water, DMSO, methanol
HygroscopicityModerate

Reactivity and Functional Utility

Key Reactive Sites

  • Bromine Atom: Susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

  • Amine Group: Participates in acylation, sulfonation, or reductive amination to form derivatives .

  • Cyclopropane Ring: May undergo ring-opening under acidic or oxidative conditions .

Stability Profile

  • Thermal Stability: Decomposes above 200°C without melting .

  • Light Sensitivity: Stable under ambient lighting but degrades under UV exposure .

Applications in Drug Discovery

Role as a Nitric Oxide Synthase (NOS) Modulator

This compound serves as an intermediate in synthesizing heteroaryl-substituted amides that modulate endothelial NOS (eNOS), a key enzyme in vascular homeostasis . eNOS modulators are investigated for treating hypertension and atherosclerosis.

Structure-Activity Relationship (SAR) Insights

  • The (1R,2S) stereochemistry optimizes binding to eNOS’s hydrophobic pocket .

  • The bromine atom facilitates late-stage functionalization via cross-coupling .

Hazard StatementRisk Mitigation Strategies
H315 (Skin irritation)Use nitrile gloves and lab coats
H319 (Eye irritation)Wear safety goggles
H335 (Respiratory irritation)Use fume hoods

Disposal Considerations

Incinerate at licensed facilities to prevent environmental release of brominated byproducts .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with eNOS using X-ray crystallography.

  • Derivatization Campaigns: Explore Suzuki couplings to diversify the pyridinyl moiety.

  • Toxicological Profiling: Assess chronic exposure risks in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator